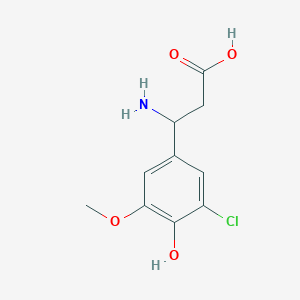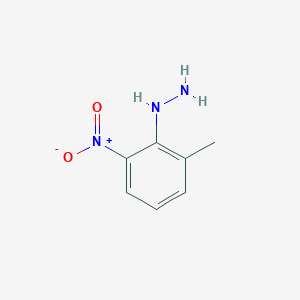
(2-Methyl-6-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-6-nitrophenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzene ring substituted with a methyl group at the second position and a nitro group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-nitrophenyl)hydrazine typically involves the reaction of 2-methyl-6-nitroaniline with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Methyl-6-nitroaniline+Hydrazine hydrate→this compound
Industrial Production Methods:
化学反応の分析
Types of Reactions: (2-Methyl-6-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Reduction: 2-Methyl-6-aminophenylhydrazine
Substitution: Various substituted hydrazine derivatives depending on the reagents used.
科学的研究の応用
(2-Methyl-6-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of (2-Methyl-6-nitrophenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with various biomolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The nitro group may also undergo bioreduction, generating reactive intermediates that can further interact with cellular components.
類似化合物との比較
- (2-Methyl-4-nitrophenyl)hydrazine
- (2-Methyl-5-nitrophenyl)hydrazine
- (2-Methyl-3-nitrophenyl)hydrazine
Comparison: (2-Methyl-6-nitrophenyl)hydrazine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns and biological effects due to steric and electronic factors.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
(2-methyl-6-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-2-4-6(10(11)12)7(5)9-8/h2-4,9H,8H2,1H3 |
InChIキー |
LUDSNMOKMRULNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




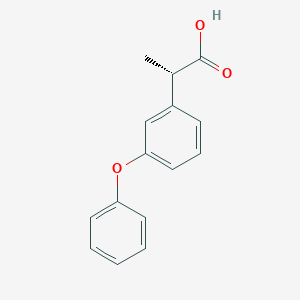
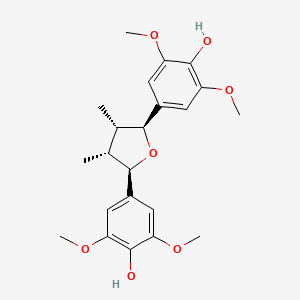

![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![3-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12438765.png)
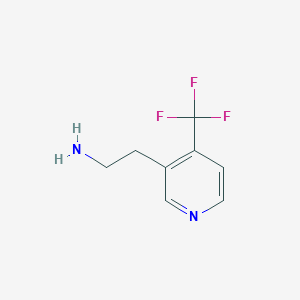
![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)

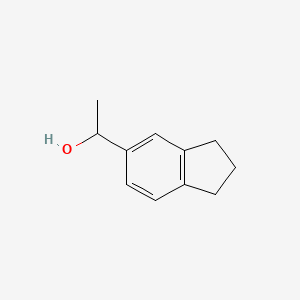

![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
